molecular formula C12H7ClFN3 B2612209 4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine CAS No. 1031936-97-6

4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine

Cat. No.: B2612209
CAS No.: 1031936-97-6
M. Wt: 247.66
InChI Key: BTHHVGFZQDCXKN-UHFFFAOYSA-N
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Description

4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family This compound is characterized by the presence of a chloro group at the 4th position and a fluorophenyl group at the 2nd position on the pyrazolo[1,5-a]pyrazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloropyrazole with 4-fluorobenzonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar aprotic solvent.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl or heteroaryl compounds.

Scientific Research Applications

4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in drug discovery and development, particularly in the design of kinase inhibitors.

    Industry: The compound is utilized in the development of advanced materials, such as organic semiconductors and fluorescent probes.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-phenylpyrazolo[1,5-a]pyrazine
  • 4-Chloro-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine
  • 4-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine

Uniqueness

4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine is unique due to the presence of both chloro and fluorophenyl groups, which impart distinct electronic and steric properties

Properties

IUPAC Name

4-chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClFN3/c13-12-11-7-10(16-17(11)6-5-15-12)8-1-3-9(14)4-2-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTHHVGFZQDCXKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN3C=CN=C(C3=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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